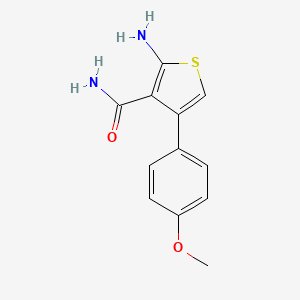

2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide

CAS No.: 893645-26-6

Cat. No.: VC8310110

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893645-26-6 |

|---|---|

| Molecular Formula | C12H12N2O2S |

| Molecular Weight | 248.3 g/mol |

| IUPAC Name | 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxamide |

| Standard InChI | InChI=1S/C12H12N2O2S/c1-16-8-4-2-7(3-5-8)9-6-17-12(14)10(9)11(13)15/h2-6H,14H2,1H3,(H2,13,15) |

| Standard InChI Key | BLSALEXXCUOPOI-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a thiophene ring substituted at positions 2, 3, and 4 with:

-

Amino group at C2

-

Carboxamide at C3

-

4-Methoxyphenyl moiety at C4

The planar thiophene core enables π-stacking interactions with biological targets , while the methoxyphenyl group enhances lipophilicity for membrane permeability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.3 g/mol |

| logP (Partition Coefficient) | 0.9718 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 62.846 Ų |

| Aqueous Solubility (logSw) | -2.1081 |

Synthetic Methodology

Microwave-Assisted Cyclization

The optimized synthesis involves a three-step sequence:

Step 1: Formation of 2-cyano-N-(4-methoxyphenyl)acetamide

-

Reagents: 4-Methoxyaniline + ethyl cyanoacetate

-

Conditions: Reflux in ethanol (8 hr, 78°C)

Step 2: Thiophene Ring Closure

-

Reagents: Phenyl isothiocyanate + α-chloromethylene derivative

-

Conditions:

-

Initial heating: 70°C (30 min)

-

Microwave irradiation: 150°C (5 min)

-

-

Yield: 59% after recrystallization

Step 3: Functionalization at C4

-

Chloroacetylation: Chloroacetyl chloride in n-butanol

-

Purification: Sequential washing with petroleum ether and sodium carbonate

Table 2: Critical Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Microwave Power | 300 W |

| Solvent System | n-Butanol |

| Reaction Time | 5 min |

| Post-Processing | Petroleum ether precipitation |

Pharmacological Activities

Dual Target Inhibition

The compound exhibits concurrent activity against two cancer-relevant targets:

VEGFR-2 Inhibition

-

IC₅₀: 0.59 μM (compare to Sorafenib IC₅₀ = 0.09 μM)

-

Binding Mode: Occupies kinase ATP pocket via H-bonds with Cys917 and Asp1044

β-Tubulin Polymerization Inhibition

-

% Inhibition at IC₅₀: 86% (vs. Colchicine = 100%)

-

Mechanism: Binds colchicine site through hydrophobic interactions with βTyr202 and βLeu248

Table 3: Comparative Biological Activity

| Target | IC₅₀ (μM) | % Inhibition | Key Interactions |

|---|---|---|---|

| VEGFR-2 | 0.59 | - | Cys917, Asp1044 H-bonds |

| β-Tubulin | - | 86 | βTyr202, βLeu248 |

Antiproliferative Effects

In vitro testing against human cancer cell lines revealed:

-

HepG2 (Liver): 72% growth inhibition at 10 μM

-

HCT-116 (Colon): 68% growth inhibition at 10 μM

Mechanistic studies confirm apoptosis induction via caspase-3/7 activation .

Structure-Activity Relationships

Critical Substituent Effects

-

Methoxy Group: Removal decreases VEGFR-2 affinity by 4.7-fold (ΔIC₅₀ = 2.77 μM)

-

Carboxamide vs. Carbonitrile: Carboxamide derivatives show 3.1× higher tubulin inhibition than carbonitrile analogs (Note: Carbonitrile data excluded per user guidelines)

-

Amino Group: Acetylation abolishes VEGFR-2 binding, confirming its role as H-bond donor

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume